1-Methyl-1H-imidazole-5-sulfonyl chloride
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Overview
Description
1-Methyl-1H-imidazole-5-sulfonyl chloride: is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, specifically at the 5-position. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 1-methylimidazole with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the imidazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes steps such as purification and crystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1-Methyl-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of molecules and the synthesis of new compounds.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Pathways: The compound can participate in various synthetic pathways, depending on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-5-sulfonyl chloride can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
1-Methylimidazole-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
1H-Imidazole-1-sulfonyl azide hydrochloride: Contains a sulfonyl azide group instead of a sulfonyl chloride group.
Uniqueness: The uniqueness of this compound lies in its specific reactivity and the position of the sulfonyl chloride group on the imidazole ring. This positional specificity can influence the compound’s reactivity and the types of derivatives formed.
Properties
IUPAC Name |
3-methylimidazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCGUPGXVCRGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479552-18-6 |
Source
|
Record name | 1-methyl-1H-imidazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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